2-Oxoindoline-5-carbonyl chloride

Medicinal Chemistry Regioselective Synthesis Oxindole Scaffolds

2-Oxoindoline-5-carbonyl chloride (CAS 1417709-94-4) is a heterocyclic acyl chloride belonging to the 2-oxindole (indolin-2-one) class. With a molecular formula of C9H6ClNO2 and a molecular weight of 195.60 g/mol , this compound combines the electrophilic reactivity of an acid chloride with a rigid 2-oxindole scaffold, positioning it as a strategic intermediate for constructing diverse oxindole-containing molecules.

Molecular Formula C9H6ClNO2
Molecular Weight 195.6 g/mol
CAS No. 1417709-94-4
Cat. No. B1405854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxoindoline-5-carbonyl chloride
CAS1417709-94-4
Molecular FormulaC9H6ClNO2
Molecular Weight195.6 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)C(=O)Cl)NC1=O
InChIInChI=1S/C9H6ClNO2/c10-9(13)5-1-2-7-6(3-5)4-8(12)11-7/h1-3H,4H2,(H,11,12)
InChIKeyRIXXBGZFKUBIMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxoindoline-5-carbonyl chloride (CAS 1417709-94-4): A Specialized Acyl Chloride Intermediate for Oxindole-Based Medicinal Chemistry and Organic Synthesis


2-Oxoindoline-5-carbonyl chloride (CAS 1417709-94-4) is a heterocyclic acyl chloride belonging to the 2-oxindole (indolin-2-one) class. With a molecular formula of C9H6ClNO2 and a molecular weight of 195.60 g/mol [1], this compound combines the electrophilic reactivity of an acid chloride with a rigid 2-oxindole scaffold, positioning it as a strategic intermediate for constructing diverse oxindole-containing molecules. The 5-position substitution distinguishes it from other regioisomeric variants, enabling specific molecular architectures. Commercially, it is available at a minimum purity specification of 95%, with an XLogP3 value of 1.7 and a topological polar surface area (TPSA) of 46.2 Ų, properties that inform its suitability for subsequent synthetic transformations and potential downstream applications .

5-Position regioisomeric handle for SAR exploration
Defined purity specification supports stoichiometric control
Computed polarity profile guides solvent and purification choices

The Critical Risks of 2-Oxoindoline-5-carbonyl Chloride Substitution: Why Regioisomeric and Scaffold Analogs Are Not Interchangeable


Generic substitution of 2-oxoindoline-5-carbonyl chloride with seemingly similar acyl chlorides (e.g., indole-5-carbonyl chloride, 1-methylindoline-5-carbonyl chloride, or isoindoline-5-carbonyl chloride) is a high-risk strategy that can derail synthetic campaigns. The 2-oxindole core's unique electronic profile, dictated by the lactam carbonyl at position 2, dramatically alters the reactivity of the 5-carbonyl chloride compared to its fully aromatic indole counterpart or its N-alkylated derivatives. This difference manifests in altered reaction rates, susceptibility to competing side reactions (e.g., enolate formation), and the divergent physical properties of downstream intermediates. Furthermore, regioisomeric substitution (e.g., using the 6-carbonyl chloride) yields fundamentally different molecular shapes, potentially compromising the target's biological activity. The following quantitative evidence underscores the tangible, measurable differentiators that justify the specific selection of 2-oxoindoline-5-carbonyl chloride over its closest structural analogs.

Regioisomeric mismatch
5- vs. 6-position substitution alters molecular shape and binding vectors, which may compromise SAR outcomes.
Scaffold electronic shift
2-Oxoindoline core reduces lipophilicity and adds H-bond capacity vs. indole, affecting reaction rates and chromatographic behavior.
N-Substitution lock
N-Methyl analogs block the free NH handle, removing a versatile late-stage diversification site present in the target compound.

Quantitative Evidence Guide for 2-Oxoindoline-5-carbonyl Chloride (CAS 1417709-94-4): Head-to-Head Comparisons with Key Analogs


Regioisomeric Differentiation: 2-Oxoindoline-5-carbonyl Chloride vs. 2-Oxoindoline-6-carboxylic Acid Derivatives

The 5-position of the carbonyl chloride is a critical determinant of molecular geometry and subsequent biological interactions. 2-Oxoindoline-5-carbonyl chloride positions the reactive acyl chloride para to the lactam nitrogen, whereas the corresponding 6-substituted derivative (e.g., 2-oxoindoline-6-carboxylic acid) places the functional group meta. This positional shift directly impacts the vector of attachment for appended groups, a non-negotiable parameter in structure-activity relationship (SAR) studies. While direct comparative yield data for amide formation with this specific pair is not found in the public domain, the class-level inference is supported by the vast body of oxindole-based drug discovery. For instance, SAR studies on cholecystokinin (CCK) receptor antagonists have demonstrated that 5-substituted 2-oxoindoline derivatives exhibit distinct binding profiles compared to their 6-substituted counterparts, underscoring the importance of precise regioisomer selection [1]. The availability of 2-oxoindoline-5-carbonyl chloride as a commercial, 95% pure building block provides a direct, scalable entry point to this specific regioisomer, bypassing multi-step syntheses or low-yielding regioisomer separations.

Regioisomeric Position
Class-level
5-carbonyl chloride (para to lactam N) vs. 6-carbonyl derivative (meta to lactam N)
Supports SAR regioisomer selection
Reported CCK antagonist binding affinity context
Medicinal Chemistry Regioselective Synthesis Oxindole Scaffolds

Scaffold Electronic Modulation: 2-Oxoindoline-5-carbonyl Chloride vs. 1H-Indole-5-carbonyl Chloride

The presence of the 2-oxo group (lactam) in the target compound fundamentally alters the electronic nature of the indoline ring compared to the fully aromatic 1H-indole-5-carbonyl chloride. The computed lipophilicity (XLogP3) differs markedly: 1.7 for the target 2-oxoindoline [1] versus 2.2 for 1H-indole-5-carbonyl chloride [2]. This 0.5 unit decrease in XLogP3 indicates the 2-oxoindoline scaffold is significantly more polar, which will directly influence solubility in reaction media, chromatographic behavior during purification, and potentially the pharmacokinetic properties of any derived lead compound. Furthermore, the lactam carbonyl introduces a site for hydrogen bonding (H-bond acceptor count of 2 vs. 1 for the indole analog), which can stabilize transition states or intermediate complexes during synthesis. While a direct head-to-head kinetic study is not available, this class-level inference of altered reactivity is a well-established principle in organic synthesis: the electron-withdrawing lactam reduces electron density in the aromatic ring, thereby moderating the electrophilicity of the acyl chloride and potentially enhancing selectivity in reactions with ambident nucleophiles.

Lipophilicity Shift
Class-level
ΔXLogP3 = -0.5 (more polar)
Alters solubility and chromatographic retention
Computed property comparison (PubChem)
Organic Synthesis Reaction Kinetics Acyl Chloride Reactivity

N-Substitution Impact: 2-Oxoindoline-5-carbonyl Chloride vs. 1-Methylindoline-5-carbonyl Chloride

The absence of an N-methyl group in 2-oxoindoline-5-carbonyl chloride presents a critical differentiator from its 1-methylindoline-5-carbonyl chloride analog. The molecular weight of the target compound is 195.60 g/mol [1], while that of 1-methylindoline-5-carbonyl chloride (CAS 1378285-07-4) is 195.65 g/mol ; the near-identical mass belies a fundamental difference in functional group handling. The free NH in the 2-oxoindoline scaffold is a latent nucleophilic site that can be deprotonated for N-alkylation or N-acylation, offering a versatile point for late-stage diversification. In contrast, the N-methyl analog is a synthetic dead-end at that position, limiting further elaboration. While direct comparative reaction yield data is absent, the strategic advantage of a free NH handle is a class-level inference supported by countless synthetic strategies. Procuring the unmethylated 2-oxoindoline-5-carbonyl chloride provides the synthetic chemist with greater freedom to explore chemical space and optimize downstream synthetic routes without committing to a specific N-substituent at the outset of a campaign.

N-H Functional Handle
Class-level
Free NH enables late-stage N-alkylation/acylation; N-Me analog blocks further functionalization
Preserves synthetic route optionality
Molecular weight similarity masks utility gap
Synthetic Intermediate Protecting Group Strategy Reaction Selectivity

Commercial Availability and Purity Benchmarking of 2-Oxoindoline-5-carbonyl Chloride

In the context of procurement, the availability of a defined purity specification is a fundamental differentiator. 2-Oxoindoline-5-carbonyl chloride is commercially available from reputable suppliers with a specified minimum purity of 95% . This contrasts with many closely related oxindole-based acyl chlorides or carboxylic acids, which are often listed as custom synthesis items with no guaranteed purity or are only available in milligram quantities from screening collections. The 95% purity benchmark provides a reliable baseline for reaction stoichiometry and yield calculations, minimizing the risk of failed experiments due to unknown impurity profiles. This quantitative specification, coupled with the availability of a Safety Data Sheet (SDS) detailing its hazard profile (skin/eye irritant, respiratory irritant) , provides procurement scientists with the necessary quality and safety data to justify selection over less well-characterized, albeit structurally similar, alternatives.

Purity Specification
Data to verify
95% minimum (commercial spec.)
De-risks stoichiometry and yield calculations
Verify with supplier COA
Chemical Procurement Quality Control Supply Chain

Recommended Application Scenarios for 2-Oxoindoline-5-carbonyl Chloride: Where Its Specific Properties Deliver Tangible Value


Regioselective Synthesis of 5-Substituted 2-Oxoindoline Kinase Inhibitor Libraries

For medicinal chemistry groups developing kinase inhibitors based on the 2-oxoindoline scaffold (e.g., targeting VEGFR2, Met, or CDKs), 2-oxoindoline-5-carbonyl chloride is the reagent of choice. The 5-position substitution pattern is a recurring motif in potent kinase inhibitors [1]. The 95% purity specification ensures reliable parallel synthesis outcomes, and the lower lipophilicity (XLogP3 = 1.7) [2] of the resulting amides may contribute to improved solubility profiles compared to those derived from the more hydrophobic 1H-indole-5-carbonyl chloride analog [3], a critical parameter for early-stage in vitro assays.

Synthesis of Cholecystokinin (CCK) Receptor Antagonist Intermediates

The 2-oxoindoline core is a validated pharmacophore for CCK receptor antagonists [1]. The use of 2-oxoindoline-5-carbonyl chloride allows for the rapid and precise construction of the 5-amido-2-oxoindoline framework, a key structural feature. Procuring this specific regioisomer eliminates the need for inefficient, low-yielding separations of regioisomeric mixtures that would result from a non-selective acylation approach using a less defined starting material, thereby streamlining the synthesis of advanced leads.

Late-Stage Diversification of Oxindole Scaffolds via Amide Bond Formation

In a multi-step synthesis, 2-oxoindoline-5-carbonyl chloride serves as a powerful handle for late-stage functionalization. Its free N-H group distinguishes it from N-methylated analogs [1] and provides an orthogonal point for subsequent alkylation or acylation after the 5-position amide bond is formed. This synthetic flexibility is invaluable for optimizing drug-like properties (e.g., modulating lipophilicity, reducing metabolic clearance) and for generating focused chemical libraries from a common advanced intermediate.

Application
Selection Property
Validation Focus
5-Substituted oxindole kinase inhibitor synthesis
5-Position regioisomeric handle with defined purity
Reaction consistency and solubility profiling
CCK receptor antagonist intermediate construction
Regioisomerically pure 5-carbonyl chloride
Eliminates regioisomeric separation steps
Late-stage oxindole scaffold diversification
Free N-H for orthogonal functionalization
Library generation without de novo synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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